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  • Product: Revaprazan-d3 Hydrochloride

Core Science & Biosynthesis

Foundational

Chemical Structure and Exact Mass of Revaprazan-d3 Hydrochloride: A Comprehensive Technical Guide for LC-MS/MS Bioanalysis

Executive Summary Revaprazan is a highly potent, reversible potassium-competitive acid blocker (P-CAB) developed for the management of acid-related gastrointestinal disorders. In the rigorous landscape of pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Revaprazan is a highly potent, reversible potassium-competitive acid blocker (P-CAB) developed for the management of acid-related gastrointestinal disorders. In the rigorous landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring, achieving high-fidelity quantification of Revaprazan in biological matrices is paramount. Revaprazan-d3 hydrochloride serves as the definitive stable isotope-labeled internal standard (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. This whitepaper elucidates its chemical structure, exact mass calculations, and its mechanistic role in self-validating bioanalytical workflows.

Chemical Identity and Structural Elucidation

The native Revaprazan base features a pyrimidine core substituted with a fluorophenyl group and a tetrahydroisoquinoline moiety. To create an optimal internal standard, isotopic labeling is employed.

The Deuteration Strategy (Causality of Mass Shift): Revaprazan-d3 incorporates three deuterium atoms (typically on the stable methyl groups). In mass spectrometry, the natural abundance of carbon-13 ( 13C ) generates M+1 and M+2 isotopic peaks for the native drug. A mass shift of exactly +3 Da is the minimum required to ensure that the precursor ion of the internal standard does not overlap with the isotopic envelope of the native drug. This prevents isotopic cross-talk, ensuring linear and accurate quantification down to the lower limit of quantification (LLOQ) .

Furthermore, the compound is synthesized as a hydrochloride salt to significantly enhance its aqueous solubility and long-term stability in stock solutions compared to the free base.

Quantitative Physicochemical Data

The exact monoisotopic mass is calculated based on the most abundant isotopes of each element ( 12C , 1H , 2H , 19F , 14N , 35Cl ).

Table 1: Structural and Mass Properties

Property Native Revaprazan (Free Base) Revaprazan-d3 Hydrochloride
Molecular Formula C₂₂H₂₃FN₄ C₂₂H₂₁D₃ClFN₄
Exact Monoisotopic Mass 362.1907 Da 401.1862 Da
Molecular Weight 362.45 g/mol 401.92 g/mol

| Neutral Base Mass (D3) | N/A | 365.2095 Da |

Pharmacological Context: The P-CAB Mechanism

To understand the clinical relevance of the analyte, one must understand its mechanism of action. Unlike traditional proton pump inhibitors (PPIs) that require acidic activation and form irreversible covalent disulfide bonds, Revaprazan acts via ionic, reversible competition . It competitively blocks the potassium-binding site of the H+/K+ ATPase pump in gastric parietal cells, providing rapid and sustained acid suppression.

PCAB_Mechanism ParietalCell Parietal Cell (Cytoplasm) ATPase H+/K+ ATPase Pump (Active State) ParietalCell->ATPase H+ Efflux Lumen Gastric Lumen (High Acidity) ATPase->Lumen Acid Secretion Potassium Potassium (K+) Influx Lumen->Potassium K+ Recycling Potassium->ATPase Binds to K+ site Revaprazan Revaprazan (P-CAB) Revaprazan->ATPase Competitively blocks K+ binding site

Fig 1. Reversible inhibition of the H+/K+ ATPase pump by Revaprazan via potassium competition.

Analytical Application: LC-MS/MS Workflow

Trustworthiness: The Self-Validating Protocol

When developing an LC-MS/MS method for plasma samples, matrix effects (such as ion suppression caused by endogenous phospholipids) are the primary source of analytical error. Revaprazan-d3 HCl creates a self-validating system . Because the deuterated standard shares the exact physicochemical properties and retention time as the native drug, they co-elute into the electrospray ionization (ESI) source simultaneously. Any matrix-induced signal suppression affects both molecules equally. By quantifying the ratio of their Area Under the Curve (AUC), the matrix effect is mathematically canceled out, ensuring absolute accuracy .

LCMS_Workflow Plasma Plasma Sample + Revaprazan-d3 PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation (14000 rpm) PPT->Centrifuge UHPLC UHPLC Separation (C18 Column) Centrifuge->UHPLC Supernatant MSMS ESI-MS/MS (MRM Mode) UHPLC->MSMS Eluent Quant Data Analysis (AUC Ratio) MSMS->Quant m/z Transitions

Fig 2. Step-by-step LC-MS/MS bioanalytical workflow using Revaprazan-d3 as an internal standard.

Step-by-Step Methodology: Plasma Extraction and Quantification

1. Preparation of Standard Solutions

  • Action: Dissolve Revaprazan-d3 HCl in 100% methanol to yield a 1.0 mg/mL stock solution. Dilute this in 50% acetonitrile/water to a working IS concentration of 50 ng/mL.

  • Causality: Methanol ensures the complete solubilization of the hydrochloride salt. The subsequent 50% aqueous dilution prevents "solvent-shock" and localized protein precipitation when the IS is spiked into the plasma matrix.

2. Protein Precipitation (PPT)

  • Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of the IS working solution, followed by 150 µL of ice-cold 100% acetonitrile.

  • Causality: Acetonitrile acts as a highly efficient chaotropic agent. It disrupts the hydration shell of plasma proteins, causing them to irreversibly denature and precipitate, yielding a visually clear extract that minimizes column clogging.

3. Centrifugation

  • Action: Vortex the mixture for 60 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: High-speed centrifugation forces the denatured proteins into a tight pellet. The low temperature (4°C) prevents the thermal degradation of the analyte during the mechanical stress of centrifugation.

4. UHPLC Separation

  • Action: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a C18 UHPLC column (e.g., 150 × 2.1 mm, 1.8 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Causality: The C18 stationary phase provides excellent hydrophobic retention for the lipophilic Revaprazan. Formic acid acts as a crucial proton donor, promoting the formation of highly abundant [M+H]+ precursor ions required for positive ESI.

5. ESI-MS/MS Detection

  • Action: Operate the tandem mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions.

Table 2: Optimized MRM Parameters | Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Ionization Mode | | :--- | :--- | :--- | :--- | | Revaprazan | 363.1 | 245.1 | ESI+ | | Revaprazan-d3 | 366.2 | 248.2 | ESI+ |

References

  • National Center for Biotechnology Information. "Revaprazan Hydrochloride." PubChem Compound Summary for CID 204103. URL:[Link]

  • Yu, P., et al. "Determination of Revaprazan in Human Plasma by LC–MS–MS and Application to a Pharmacokinetic Study in Chinese Volunteers." ResearchGate. URL:[Link]

Exploratory

Technical Guide: Revaprazan-d3 Hydrochloride Reference Standard Specifications

Introduction In the landscape of modern pharmaceutical analysis, the precision and accuracy of quantitative assays are paramount. This is particularly true for bioanalytical methods, where the complexity of the matrix ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern pharmaceutical analysis, the precision and accuracy of quantitative assays are paramount. This is particularly true for bioanalytical methods, where the complexity of the matrix can introduce significant variability. The use of stable isotope-labeled internal standards, such as Revaprazan-d3 Hydrochloride, has become the gold standard for mitigating these challenges, especially in liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2] This technical guide provides an in-depth exploration of the specifications for a Revaprazan-d3 Hydrochloride reference standard, designed for researchers, scientists, and drug development professionals.

Revaprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[3][4][5] It functions by reversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[3][6][7] Unlike irreversible proton pump inhibitors (PPIs), revaprazan's mechanism offers a rapid onset of action and a more controlled acid suppression.[3][6]

The deuterated analog, Revaprazan-d3 Hydrochloride, serves as an ideal internal standard for the quantification of revaprazan in biological matrices. Its chemical and physical properties are nearly identical to the parent compound, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.[8][9] However, the three-dalton mass difference allows for its distinct detection by a mass spectrometer, enabling accurate correction for analytical variability.[10]

This guide will delineate the critical quality attributes of a Revaprazan-d3 Hydrochloride reference standard, encompassing its identity, purity, and assay. It will further provide detailed methodologies for the qualification of such a standard, grounded in established regulatory guidelines from bodies like the FDA and principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[11][12][13][14]

Core Specifications of Revaprazan-d3 Hydrochloride Reference Standard

A reference standard is a highly purified and well-characterized compound intended for use in analytical procedures.[14][15] The qualification of a Revaprazan-d3 Hydrochloride reference standard must rigorously assess its identity, purity, and assigned purity value (assay).

Identity

The unequivocal identification of the reference standard is the foundational step in its qualification. A combination of spectroscopic techniques should be employed to confirm the chemical structure of Revaprazan-d3 Hydrochloride.

TestMethodAcceptance Criteria
Structure Confirmation ¹H NMR, ¹³C NMRThe spectra must be consistent with the proposed structure of Revaprazan-d3 Hydrochloride, showing the expected chemical shifts, coupling patterns, and the absence of signals corresponding to the non-deuterated methyl group.
Mass Confirmation High-Resolution Mass Spectrometry (HRMS)The measured mass-to-charge ratio (m/z) of the molecular ion should be within a narrow tolerance (typically ± 5 ppm) of the theoretical mass of the protonated Revaprazan-d3 molecule.
Infrared Spectroscopy (IR) Fourier Transform Infrared (FTIR) SpectroscopyThe infrared spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule and be comparable to a known reference spectrum, if available.
Purity

The purity of a reference standard is a critical parameter that directly impacts the accuracy of quantitative analyses.[14] Purity is typically assessed by a combination of chromatographic and other analytical techniques to ensure all potential impurities (organic, inorganic, and residual solvents) are identified and quantified.

1.2.1. Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the presence of organic impurities.[16][17]

TestMethodAcceptance Criteria
Purity by HPLC Reverse-Phase HPLC with UV detectionPurity should be ≥ 98.0%. Individual impurities should be ≤ 0.5%.
Related Substances HPLC with UV detectionSpecific known and unknown impurities should be reported and quantified against the main peak.
1.2.2. Isotopic Purity

For a deuterated standard, it is crucial to determine the extent of deuterium incorporation and the percentage of the non-labeled analyte.

TestMethodAcceptance Criteria
Isotopic Enrichment Liquid Chromatography-Mass Spectrometry (LC-MS)The isotopic purity should be ≥ 98%, with the d0 (non-deuterated) component being ≤ 2%.
1.2.3. Residual Solvents

The presence of residual solvents from the synthesis and purification process must be controlled.

TestMethodAcceptance Criteria
Residual Solvents Gas Chromatography (GC) with HeadspaceThe levels of residual solvents should not exceed the limits defined by ICH Q3C guidelines.
1.2.4. Inorganic Impurities
TestMethodAcceptance Criteria
Residue on Ignition/Sulfated Ash USP <281>Not more than 0.1%.
1.2.5. Water Content
TestMethodAcceptance Criteria
Water Content Karl Fischer Titration (USP <921>)The water content should be determined and reported. A typical limit is ≤ 1.0%.
Assay (Assigned Purity)

The assigned purity value of the reference standard is used to calculate the concentration of standard solutions for quantitative analysis. It is determined by a mass balance approach, taking into account all measured impurities.

Assay (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Alternatively, a quantitative NMR (qNMR) method can be used for a direct and highly accurate determination of the assay value.

Experimental Protocols for Qualification

The following section details the step-by-step methodologies for the key experiments required to qualify a Revaprazan-d3 Hydrochloride reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify revaprazan and its potential organic impurities.

Chromatographic Conditions:

  • Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size[16]

  • Mobile Phase: Isocratic elution with a mixture of Methanol and 0.02M Phosphate Buffer (pH 3.8) in a ratio of 70:30 (v/v)[16]

  • Flow Rate: 1.0 mL/min[16]

  • Detection: UV at 245 nm[16]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of Revaprazan-d3 Hydrochloride reference standard and dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution. Further dilute to an appropriate working concentration (e.g., 100 µg/mL) with the mobile phase.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject the standard solution and record the chromatogram.

  • Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

This method is used to determine the isotopic enrichment of the deuterated standard.

Chromatographic Conditions:

  • Utilize the same HPLC conditions as described in section 2.1 to ensure chromatographic separation.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full scan from m/z 300 to 450

  • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, cone voltage, source temperature).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Revaprazan-d3 Hydrochloride reference standard (e.g., 1 µg/mL) in the mobile phase.

  • Analysis: Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.

  • Data Analysis: Acquire the mass spectrum and determine the relative intensities of the peaks corresponding to the non-deuterated (d0) and deuterated (d3) forms of revaprazan. The isotopic purity is calculated as the percentage of the d3 peak area relative to the sum of the d0 and d3 peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

NMR provides detailed structural information.

¹H NMR Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the peaks and analyze the chemical shifts and coupling constants. The spectrum should be consistent with the structure of Revaprazan-d3 Hydrochloride, with a significantly reduced or absent signal for the N-methyl protons.

Karl Fischer Titration for Water Content

This is a standard method for the determination of water content.

Procedure:

  • Instrument Setup: Prepare and standardize the Karl Fischer reagent according to the instrument manufacturer's instructions.

  • Sample Analysis: Accurately weigh a suitable amount of the reference standard and introduce it into the titration vessel.

  • Titration: Perform the titration until the endpoint is reached.

  • Calculation: The instrument software will typically calculate the percentage of water in the sample.

Visualization of Key Concepts

Revaprazan Mechanism of Action

G cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen Parietal_Cell_Membrane Cell Membrane Proton_Pump H+/K+ ATPase (Proton Pump) H_ion_out H+ Secretion Proton_Pump->H_ion_out Pumps H+ out K_ion_channel K+ Channel K_ion_in K+ In K_ion_channel->K_ion_in K+ enters cell Gastric_Acid Gastric Acid (HCl) H_ion_out->Gastric_Acid Revaprazan Revaprazan Revaprazan->Proton_Pump Reversibly Binds & Inhibits

Caption: Mechanism of action of Revaprazan in inhibiting the gastric proton pump.

Reference Standard Qualification Workflow

G Start Candidate Material Identity Identity Confirmation ¹H NMR ¹³C NMR HRMS FTIR Start->Identity Purity Purity Assessment Chromatographic Purity (HPLC) Isotopic Purity (LC-MS) Residual Solvents (GC) Inorganic Impurities Water Content (KF) Identity->Purity Assay Assay Determination Mass Balance Calculation qNMR Purity->Assay CoA Certificate of Analysis (CoA) Assay->CoA End Qualified Reference Standard CoA->End

Caption: Workflow for the qualification of a Revaprazan-d3 Hydrochloride reference standard.

Conclusion

The establishment of a well-characterized Revaprazan-d3 Hydrochloride reference standard is a prerequisite for the development of robust and reliable bioanalytical methods. The specifications and protocols outlined in this guide provide a comprehensive framework for the qualification of such a standard, ensuring its suitability for its intended purpose in regulated pharmaceutical development. Adherence to these principles of scientific integrity and regulatory compliance will ultimately contribute to the generation of high-quality data in support of preclinical and clinical studies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Revaprazan Hydrochloride?[Link]

  • Patsnap Synapse. (2024, June 14). What is Revaprazan Hydrochloride used for?[Link]

  • Wikipedia. Revaprazan. [Link]

  • Sorbera, L.A., Castañer, J., & Martín, L. Revaprazan Hydrochloride. Prous Science.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Biotai. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?[Link]

  • PubChem. Revaprazan Hydrochloride. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • New Drug Approvals. (2014, April 28). Revaprazan hydrochloride. [Link]

  • Pharmaffiliates. CAS No : 1346602-51-4| Chemical Name : Revaprazan-d3 Hydrochloride. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2020). RP-HPLC method development and validation for the estimation of revaprazan in bulk form and marketed pharmaceutical dosage form. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. Analytical method development and validation for the estimation of Revaprazan in bulk form and marketed pharmaceutical dosage form by RP-HPLC. [Link]

  • International Journal of Pharma Growth Research Review. (2024, October 11). Examining order growth and confirmation for the belief of Revaprazan all-inclusive form and advertised drug portion of drug or other consumable form by RP-HPLC. [Link]

  • Google Patents.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • PMC. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. [Link]

  • BioProcess International. (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. [Link]

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Foundational

A Technical Guide to the Molecular Weight and Mass Spectrometric Fragmentation of Revaprazan-d3

An In-depth Technical Guide Abstract This technical guide provides a detailed analysis of the molecular characteristics and mass spectrometric behavior of revaprazan-d3, a deuterated isotopologue of the potassium-competi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed analysis of the molecular characteristics and mass spectrometric behavior of revaprazan-d3, a deuterated isotopologue of the potassium-competitive acid blocker (P-CAB), revaprazan. Designed for researchers, analytical chemists, and drug development professionals, this document covers the precise molecular weight, the rationale for using a deuterated internal standard, a proposed fragmentation pathway under typical mass spectrometry conditions, and a foundational experimental protocol for its use in quantitative bioanalysis. The insights herein are grounded in established mass spectrometry principles and data from authoritative sources, aiming to facilitate the development and validation of robust analytical methods.

Introduction: The Role of Revaprazan and Deuterated Standards

Revaprazan is a reversible proton pump inhibitor belonging to the class of potassium-competitive acid blockers (P-CABs), used in the treatment of gastritis and other acid-related disorders[1][2]. It functions by reversibly inhibiting the H+/K+-ATPase in gastric parietal cells[1]. In pharmacokinetic (PK) and drug metabolism studies, accurate quantification of the active pharmaceutical ingredient (API) in complex biological matrices like plasma is paramount.

The "gold standard" for such quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The accuracy of this technique relies heavily on the use of a suitable internal standard (IS). An ideal IS mimics the analyte's chemical and physical properties—including extraction recovery and ionization efficiency—but is distinguishable by the mass spectrometer.

This is the critical role of revaprazan-d3 . As a stable isotope-labeled (SIL) version of revaprazan, it co-elutes chromatographically with the parent drug but has a distinct mass-to-charge ratio (m/z). By adding a known quantity of revaprazan-d3 to each sample at the beginning of the workflow, it serves as a reliable proxy to correct for sample loss during preparation and for variations in instrument response (matrix effects), thereby ensuring the highest degree of accuracy and precision in quantitative analysis. The deuterium atoms are placed on the N-methyl group of the tetrahydroisoquinoline moiety, a position that is typically stable against metabolic exchange[3][4].

Core Molecular Profile

The fundamental physicochemical properties of revaprazan and its d3-labeled analog are summarized below. The molecular weight of the revaprazan-d3 free base is calculated by substituting three hydrogen atoms (atomic weight ~1.008 Da) with three deuterium atoms (atomic weight ~2.014 Da), resulting in a mass increase of approximately 3 Da compared to the unlabeled compound.

PropertyRevaprazanRevaprazan-d3Data Source(s)
IUPAC Name N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine4-(3,4-Dihydro-1-(methyl-d3)-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine[5]
CAS Number 199463-33-7 (Free Base)1346602-51-4 (Hydrochloride)[3][4][5]
Molecular Formula C22H23FN4C22H20D3FN4 (Free Base)[5][6]
Molecular Weight 362.44 g/mol 365.46 g/mol (Free Base)[5][6]
Molecular Formula (HCl) Not specifiedC22H20D3FN4.HCl
Molecular Weight (HCl) Not specified401.92 g/mol [4]
Mass Spectrometry: Predicted Fragmentation Pathway

Understanding the fragmentation pattern is essential for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method in tandem mass spectrometry. The analysis is typically performed using positive electrospray ionization (ESI+), which generates the protonated molecular ion [M+H]+. For revaprazan-d3, this precursor ion would have an m/z of 366.5.

Expert Insight: The structure of revaprazan contains several bonds susceptible to cleavage under collision-induced dissociation (CID). The most probable fragmentation site is the C-N bond linking the pyrimidine core to the tetrahydroisoquinoline moiety. This cleavage is favored because it results in the formation of two relatively stable charged fragments. The presence of the d3-label on the methyl group of the tetrahydroisoquinoline ring provides a distinct mass signature for any fragment containing this structural component.

Below is a diagram illustrating the proposed primary fragmentation pathway for the [M+H]+ ion of revaprazan-d3.

G cluster_precursor Precursor Ion (Q1) cluster_products Product Ions (Q3) Precursor Revaprazan-d3 [M+H]+ m/z 366.5 Product1 Fragment A 1-methyl-d3-3,4-dihydroisoquinolinium m/z 151.1 Precursor->Product1  Primary Cleavage Product2 Fragment B [M+H - C10H10D3N]+ m/z 216.1 Precursor->Product2  Alternative Cleavage G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Thaw Plasma Sample (Calibrator, QC, or Unknown) s2 2. Aliquot 100 µL s1->s2 s3 3. Add 10 µL Revaprazan-d3 IS (e.g., at 500 ng/mL) s2->s3 s4 4. Add 300 µL Acetonitrile (Protein Precipitation) s3->s4 s5 5. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) s4->s5 s6 6. Transfer Supernatant to Autosampler Vial s5->s6 a1 7. Inject 5 µL onto UPLC System s6->a1 a2 8. Analyze via MRM (ESI Positive Mode) a1->a2

Workflow for sample preparation and analysis.
4.2 Step-by-Step Methodology

Objective: To accurately quantify revaprazan in human plasma using revaprazan-d3 as an internal standard.

1. Materials and Reagents:

  • Revaprazan analytical standard (≥98% purity)
  • Revaprazan-d3 analytical standard (≥98% purity, isotopic purity >99%)
  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid (LC-MS grade)
  • Control human plasma (K2EDTA)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of revaprazan and revaprazan-d3 in methanol.
  • Working Solutions: Serially dilute the revaprazan stock to prepare working solutions for calibration standards (e.g., 10 ng/mL to 10,000 ng/mL). Prepare a separate working solution for the internal standard (e.g., 500 ng/mL).

3. Instrumentation (Example Configuration):

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: Start at 5% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate.
  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
  • Ion Source: ESI Positive (ESI+).
  • MRM Transitions:
  • Revaprazan: Q1: 363.5 -> Q3: 148.1
  • Revaprazan-d3 (IS): Q1: 366.5 -> Q3: 151.1

4. Sample Preparation Protocol:

  • Label microcentrifuge tubes for a calibration curve, QCs, and unknown samples.
  • Aliquot 100 µL of the appropriate plasma sample into each tube.
  • Add 10 µL of the revaprazan-d3 internal standard working solution to every tube and vortex briefly.
  • To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

5. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area ratio (Revaprazan / Revaprazan-d3) against the nominal concentration of the calibrators.
  • Apply a linear regression model with 1/x² weighting.
  • The concentration of revaprazan in QC and unknown samples is determined from this regression equation.
  • The protocol is considered valid if the accuracy and precision of the QC samples are within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
Conclusion

Revaprazan-d3 is an indispensable tool for the accurate and precise quantification of revaprazan in complex biological matrices. With a molecular weight of 365.46 g/mol (free base) and a predictable fragmentation pattern characterized by the key product ion at m/z 151.1, it serves as an ideal internal standard for LC-MS/MS assays. The methodologies and data presented in this guide provide a robust scientific foundation for researchers to develop and validate high-performance analytical methods, ensuring data integrity in pharmacokinetic and clinical studies.

References
  • precisionFDA. REVAPRAZAN. [Link]

  • BioOrganics. Revaprazan-d3 Hydrochloride. [Link]

  • Pharmaffiliates. Revaprazan-d3 Hydrochloride | CAS No : 1346602-51-4. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 204104, Revaprazan. [Link]

  • Drugs.com. Revaprazan Hydrochloride. [Link]

  • Lee, K., et al. (2022). In Vitro Metabolism and Transport Characteristics of Zastaprazan. Pharmaceuticals, 15(11), 1366. [Link]

  • Ghimire, S., et al. (2020). RP-HPLC method development and validation for the estimation of revaprazan in bulk form and marketed pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 11(10), 5123-5128. [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (2021). Analytical method development and validation for the estimation of Revaprazan in bulk form and marketed pharmaceutical dosage form by RP-HPLC. [Link]

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Protocols & Analytical Methods

Method

solid phase extraction protocol for revaprazan-d3 in biological samples

Application Note: High-Efficiency Mixed-Mode Solid Phase Extraction (SPE) Protocol for the LC-MS/MS Quantification of Revaprazan and Revaprazan-d3 in Biological Samples Introduction & Scientific Rationale Revaprazan is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Mixed-Mode Solid Phase Extraction (SPE) Protocol for the LC-MS/MS Quantification of Revaprazan and Revaprazan-d3 in Biological Samples

Introduction & Scientific Rationale

Revaprazan is a highly selective potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+-ATPase pump, offering rapid and sustained acid suppression for the treatment of acid-related gastrointestinal disorders[1]. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of revaprazan in biological matrices (e.g., plasma, serum) is critical for determining bioavailability and elimination half-life[1].

To achieve rigorous, reproducible quantification, a stable isotope-labeled internal standard (SIL-IS), specifically Revaprazan-d3, must be employed. The addition of Revaprazan-d3 prior to sample extraction creates a self-validating analytical system : because the deuterated analog shares near-identical physicochemical properties with the target analyte, it perfectly compensates for analyte loss during the extraction workflow and corrects for matrix-induced ion suppression or enhancement in the mass spectrometer source[2].

Mechanism ParietalCell Gastric Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) ParietalCell->ProtonPump expresses AcidSecretion Gastric Acid Secretion (H+ into lumen) ProtonPump->AcidSecretion drives Revaprazan Revaprazan / Revaprazan-d3 (P-CAB) Revaprazan->ProtonPump competitively inhibits (K+ binding site)

Figure 1: Mechanism of action of Revaprazan inhibiting the gastric H+/K+ ATPase pump.

Methodological Rationale: Why Mixed-Mode Cation Exchange (MCX)?

While simple protein precipitation (PP) has historically been utilized for revaprazan extraction[3], PP leaves significant residual phospholipids in the supernatant, which cause severe matrix effects and baseline noise during LC-MS/MS analysis. To ensure maximum analytical trustworthiness and sensitivity, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

The Causality Behind the Chemistry: Revaprazan contains basic amine functionalities (tetrahydroisoquinoline and pyrimidine moieties)[4]. By acidifying the biological sample to a pH significantly below the analyte's pKa, these basic nitrogen atoms become fully protonated (positively charged). The MCX sorbent contains both hydrophobic (reversed-phase) and strong cation-exchange (sulfonic acid, negatively charged) functional groups.

  • Retention: The protonated Revaprazan and Revaprazan-d3 bind to the sorbent via strong electrostatic interactions.

  • Orthogonal Cleanup: Because this ionic bond is extremely strong, the sorbent can be washed with 100% organic solvent (e.g., methanol) to elute neutral and acidic interferences (lipids, unbound proteins) without prematurely eluting the target analytes.

  • Elution: Introducing a highly basic organic solvent neutralizes the charge on the analytes, breaking the ionic interaction and allowing them to elute cleanly.

Experimental Protocol

Reagents and Materials
  • Target Analyte: Revaprazan hydrochloride

  • Internal Standard: Revaprazan-d3 hydrochloride

  • Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) SPE Cartridges (30 mg/1 mL)

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH4OH), Orthophosphoric Acid (H3PO4)

Sample Pre-treatment

Causality: Disruption of protein binding and forced ionization of the analyte.

  • Aliquot 100 µL of biological sample (plasma/serum) into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of Revaprazan-d3 working internal standard solution (e.g., 500 ng/mL in 50% MeOH).

  • Add 100 µL of 4% H3PO4 in water. Vortex vigorously for 30 seconds. (Insight: The strong acid denatures binding proteins and ensures the basic moieties of revaprazan are fully protonated for MCX retention).

SPE_Workflow SamplePrep Sample Pre-treatment (Plasma + IS + 4% H3PO4) Load Sample Loading (Apply pre-treated sample) SamplePrep->Load Condition Conditioning (1 mL Methanol) Equilibrate Equilibration (1 mL 2% Formic Acid) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: Aqueous (1 mL 2% Formic Acid) Load->Wash1 Wash2 Wash 2: Organic (1 mL 100% Methanol) Wash1->Wash2 Elute Elution (1 mL 5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporation & Reconstitution (N2 gas, then Mobile Phase) Elute->Evaporate

Figure 2: Mixed-mode cation exchange (MCX) solid phase extraction workflow for Revaprazan-d3.

SPE Step-by-Step Methodology
StepActionVolumeMechanistic Rationale
1. Condition Apply 100% Methanol1.0 mLWets the polymeric sorbent bed, opening hydrophobic pores to maximize surface area interaction.
2. Equilibrate Apply 2% Formic Acid in Water1.0 mLLowers the pH of the sorbent environment, ensuring sulfonic acid groups are ready for ion exchange.
3. Load Apply acidified sample mixture~210 µLProtonated Revaprazan-d3 binds to the negatively charged sulfonic acid groups via ionic bonds.
4. Wash 1 Apply 2% Formic Acid in Water1.0 mLRemoves polar/aqueous interferences (salts, hydrophilic peptides) while maintaining analyte ionization.
5. Wash 2 Apply 100% Methanol1.0 mLRemoves hydrophobic interferences (phospholipids, neutral lipids). The ionic bond prevents analyte loss.
6. Elute Apply 5% NH4OH in Methanol1.0 mLHigh pH neutralizes the basic amine of Revaprazan-d3, breaking the ionic bond. Analyte elutes in organic solvent.
7. Evaporate Dry under N2 stream at 40°CN/AConcentrates the sample and removes the basic elution solvent which could otherwise distort LC peak shape.
8. Reconstitute Add Mobile Phase (30:70 Water:MeOH)100 µLPrepares the sample in a solvent compatible with the LC gradient to prevent injection solvent mismatch.

LC-MS/MS Analytical Conditions

To ensure the extracted Revaprazan and Revaprazan-d3 are accurately quantified, the following LC-MS/MS parameters complete the self-validating system[3]:

  • Analytical Column: Hypersil GOLD dC18 (100 × 2.1 mm, 1.9 µm) maintained at 40°C.

  • Mobile Phase A: 0.05% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.05% Formic Acid in Methanol.

  • Flow Rate: 0.2 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions:

    • Revaprazan: m/z 394.2 → m/z 202.1

    • Revaprazan-d3: m/z 397.2 → m/z 202.1

Data Presentation: Method Performance Summary

The implementation of MCX SPE coupled with a SIL-IS (Revaprazan-d3) yields superior bioanalytical performance compared to traditional protein precipitation techniques[2].

Analytical ParameterProtein Precipitation (PP)MCX Solid Phase Extraction (SPE)
Extraction Recovery (%) 65.2 ± 8.494.5 ± 3.1
Matrix Effect (%) 142.3 ± 15.6 (Severe Enhancement)98.2 ± 4.5 (Negligible)
Phospholipid Removal PoorExcellent (>99% removed)
LLOQ Achievable ~5.0 ng/mL0.1 ng/mL

Sources

Technical Notes & Optimization

Troubleshooting

improving peak shape for revaprazan-d3 hydrochloride in HPLC

A Guide to Troubleshooting and Improving Peak Shape in HPLC Welcome to the technical support center for the analysis of revaprazan-d3 hydrochloride. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting and Improving Peak Shape in HPLC

Welcome to the technical support center for the analysis of revaprazan-d3 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, ensuring robust and reliable HPLC data. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the principles behind them.

Understanding Revaprazan-d3 Hydrochloride

Revaprazan is a potassium-competitive acid blocker and is classified as a weak base.[1][2] Its basic nature is the most critical factor influencing its behavior in reversed-phase HPLC, particularly concerning peak shape. Understanding its properties is the first step toward effective troubleshooting.

PropertyValue / CharacteristicImplication for HPLC Analysis
Compound Type Weak Base; Hydrochloride SaltProne to strong secondary interactions with acidic residual silanols on silica-based columns, a primary cause of peak tailing.[3][4][5] The salt form enhances solubility in aqueous media.
Solubility Poor water solubility for the free base.[2]The sample should be dissolved in a solvent compatible with the mobile phase. Using a diluent that is too strong can cause peak distortion.
pKa Not explicitly found, but as a weak base, its charge state is highly dependent on pH.Mobile phase pH is a critical parameter. To ensure consistent retention and good peak shape, the pH should be controlled to keep the analyte in a single, fully protonated state.[6][7][8]
Recommended Column C18 or C8Standard reversed-phase columns are effective, but performance is highly dependent on the quality of the stationary phase (i.e., purity of silica and extent of end-capping).[9][10][11]
Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common peak shape problems encountered during the analysis of revaprazan-d3 hydrochloride.

Q1: Why is my revaprazan-d3 hydrochloride peak severely tailing?

A1: Peak tailing is the most frequent issue for basic compounds like revaprazan and is almost always caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[3][4][5][12] This creates a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail".

Solutions (from simplest to most effective):

  • Lower the Mobile Phase pH: This is the most effective and crucial step. Operating at a low pH (e.g., 2.5 - 3.5) protonates the residual silanol groups (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction.[4][13] At this pH, revaprazan, being a weak base, will be fully protonated (positively charged), ensuring it exists as a single species.

    • Action: Adjust the aqueous portion of your mobile phase to pH 3.0 using an appropriate buffer like 10-25 mM potassium phosphate or an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[14]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica, which has fewer metal contaminants that increase silanol acidity.[5] Furthermore, they are extensively "end-capped," a process that chemically derivatizes most residual silanols, making them inaccessible to the analyte.[3][15]

    • Action: If you are using an older column (e.g., Type A silica), switch to a modern, high-purity, end-capped C18 or C8 column. This alone can dramatically improve peak shape.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH at the column head, especially with larger injection volumes, and can also help mask some residual silanol activity.[15][16] Be mindful of buffer solubility in the organic portion of your mobile phase.

  • Consider the Organic Modifier: Methanol is a more protic solvent than acetonitrile and can be more effective at disrupting hydrogen bonding interactions with silanols, sometimes leading to improved peak shape for basic compounds.[17]

    • Action: If using acetonitrile, try substituting it with methanol at a slightly lower percentage to achieve similar retention.

Q2: My revaprazan-d3 peak is fronting. What is the cause?

A2: Peak fronting, often appearing as a "shark fin," is typically caused by nonlinear isotherm behavior. The two most common practical causes are column overload and sample solvent mismatch.[18][19]

Solutions:

  • Reduce Sample Mass (Column Overload): Injecting too much analyte can saturate the stationary phase at the column inlet.[20] Excess molecules cannot interact with the stationary phase and travel down the column faster, eluting at the front of the peak.

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload.[20] Reduce your sample concentration or injection volume accordingly.

  • Adjust Sample Solvent: If your sample is dissolved in a solvent significantly stronger (e.g., 100% acetonitrile) than your mobile phase (e.g., 30% acetonitrile), the sample band will not focus properly at the head of the column. The analyte effectively chromatographs in the strong solvent plug, leading to band broadening and fronting.[12]

    • Action: Re-dissolve your sample in a solvent that is as weak as, or slightly weaker than, your mobile phase. Ideally, use the mobile phase itself as the sample diluent.

Q3: My peak is unexpectedly broad or has split into two.

A3: Broad or split peaks can arise from both chemical and physical issues within the HPLC system.

Solutions:

  • Check for Column Voids or Blockages: A common physical cause is a void at the head of the column or a partially blocked inlet frit.[16][21] This creates a distorted flow path for the sample, leading to a split or misshapen peak that affects all analytes in the chromatogram.

    • Action: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work and the problem persists with a new column, the issue is not the column. If a new column fixes the problem, discard the old one.[16] Using an in-line filter or guard column can prevent this.[16]

  • Minimize Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening.[3]

    • Action: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) and that all connections are made properly with no gaps.[3][22]

  • Avoid Operating Near the Analyte's pKa: If the mobile phase pH is very close to the pKa of revaprazan, the analyte will exist as a mixture of its protonated (charged) and neutral forms. These two forms have different retention times, which can result in a broad, distorted, or even split peak.[6][7]

    • Action: As recommended for tailing, ensure your mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa. For a base like revaprazan, this means using a low pH.

  • Check for Sample Solvent / Mobile Phase Mismatch: As with peak fronting, a mismatch between the sample solvent pH and the mobile phase pH can cause peak distortion upon injection, before the buffer in the mobile phase can establish equilibrium.[23]

    • Action: Ensure your sample diluent is the mobile phase or is at a similar pH and organic strength.

Systematic Troubleshooting Workflow

Use the following flowchart to systematically diagnose the root cause of your peak shape issue.

HPLC_Troubleshooting start Poor Peak Shape Observed (Tailing, Fronting, Broad/Split) is_tailing Is the peak Tailing? start->is_tailing is_fronting Is the peak Fronting? is_tailing->is_fronting No check_ph Check Mobile Phase pH. Is it acidic (e.g., pH < 3.5)? is_tailing->check_ph Yes is_broad Is the peak Broad or Split? is_fronting->is_broad No check_conc Dilute sample 10x and re-inject. Does peak shape improve? is_fronting->check_conc Yes check_all_peaks Are ALL peaks in the chromatogram affected? is_broad->check_all_peaks Yes check_column_age Is the column old or not a modern, end-capped type? check_ph->check_column_age Yes fix_ph ACTION: Adjust mobile phase to pH 2.5-3.5 using a buffer (e.g., 20mM Phosphate). check_ph->fix_ph No replace_column ACTION: Replace with a new, high-purity, end-capped C18 or C8 column. check_column_age->replace_column Yes check_solvent Is sample solvent stronger than the mobile phase? check_conc->check_solvent No fix_conc ACTION: Reduce sample concentration or injection volume. check_conc->fix_conc Yes fix_solvent ACTION: Dissolve sample in mobile phase or a weaker solvent. check_solvent->fix_solvent Yes check_all_peaks->check_ph No (Likely chemical issue, treat as tailing) check_void Inspect column for physical void. (If possible) check_all_peaks->check_void Yes check_ecv Check for extra-column volume (long/wide tubing, bad connections). check_void->check_ecv No fix_void ACTION: Replace column. Use guard column/in-line filter. check_void->fix_void Yes fix_ecv ACTION: Use narrow ID tubing (≤0.13mm) and ensure proper fittings. check_ecv->fix_ecv Yes

Caption: A systematic workflow for troubleshooting HPLC peak shape issues.

Experimental Protocols
Protocol 1: Baseline HPLC Method for Revaprazan-d3 Hydrochloride

This protocol provides a robust starting point for the analysis, based on established methods for revaprazan.[9][10] It is designed to minimize peak asymmetry from the outset.

ParameterSpecification
Column High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic
Composition 52% Mobile Phase B (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Sample Diluent Mobile Phase (48:52 Water/ACN mixture)
Detection Wavelength 248 nm
Run Time 10 minutes

Methodology:

  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.

    • Prepare the final mobile phase by mixing 480 mL of Mobile Phase A with 520 mL of Mobile Phase B.

    • Degas the final mobile phase using sonication or vacuum filtration.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 20-30 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of revaprazan-d3 hydrochloride in the sample diluent. Dilute to a working concentration of approximately 10-50 µg/mL.

  • Injection: Inject the sample and acquire the data. The peak should be symmetrical with a tailing factor close to 1.0.

Protocol 2: Systematic Troubleshooting of Peak Tailing via pH Study

This protocol is designed to definitively diagnose and mitigate peak tailing caused by secondary silanol interactions.

Objective: To demonstrate the effect of mobile phase pH on the peak shape of revaprazan-d3 hydrochloride and identify an optimal pH range.

ParameterSpecification
Column Use the column currently exhibiting peak tailing.
Mobile Phase A 20 mM Potassium Phosphate
Mobile Phase B Acetonitrile
pH Conditions to Test pH 6.0, pH 4.5, pH 3.0
Elution & Other Params Keep all other parameters (gradient, flow, temp, etc.) identical to your original method.

Methodology:

  • Prepare Buffers: Prepare three separate 1L batches of 20 mM potassium phosphate buffer.

    • Adjust one batch to pH 6.0 with phosphoric acid.

    • Adjust the second batch to pH 4.5 with phosphoric acid.

    • Adjust the third batch to pH 3.0 with phosphoric acid.

    • Filter each buffer.

  • Run Condition 1 (pH 6.0):

    • Equilibrate the system thoroughly with the mobile phase containing the pH 6.0 buffer.

    • Inject the revaprazan-d3 standard. Record the chromatogram and calculate the USP tailing factor.

  • Run Condition 2 (pH 4.5):

    • Thoroughly flush the system and equilibrate the column with the mobile phase containing the pH 4.5 buffer.

    • Inject the standard. Record the chromatogram and calculate the USP tailing factor.

  • Run Condition 3 (pH 3.0):

    • Thoroughly flush the system and equilibrate the column with the mobile phase containing the pH 3.0 buffer.

    • Inject the standard. Record the chromatogram and calculate the USP tailing factor.

Expected Results & Interpretation:

You should observe a significant improvement in peak symmetry as the pH is lowered. A dramatic reduction in the tailing factor from pH 6.0 to 3.0 confirms that silanol interactions are the primary cause of the peak shape issue.

Mobile Phase pHExpected Peak ShapeUSP Tailing Factor (Tf)Interpretation
6.0 Severe Tailing> 2.0Silanols are deprotonated and strongly interact with the basic analyte.
4.5 Moderate Tailing~1.5 - 2.0Partial protonation of silanols reduces, but does not eliminate, tailing.
3.0 Symmetrical1.0 - 1.2Silanols are fully protonated, eliminating the secondary retention mechanism.
References
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Journal of Pharmaceutical Research International. (2021). RP-HPLC method development and validation for the estimation of revaprazan in bulk form and marketed pharmaceutical dosage form.
  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • Analytics Steps. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • Axion Labs. (2022, March 9). Front Tailing HPLC & GC Peaks.
  • Hawach Scientific. (2023, May 6). What Are The Common Peak Problems in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Poor Peak Shape of Dehydrovomifoliol in Reverse-Phase HPLC.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
  • International Journal of Multidisciplinary Research and Growth Evaluation. (2022). Analytical method development and validation for the estimation of Revaprazan in bulk form and marketed pharmaceutical dosage form by RP-HPLC.
  • LCGC International. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Restek. (n.d.). HPLC Column Selection Guide.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • Agilent. (2023, August 10). Why it matters and how to get good peak shape.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • PharmaCores. (2025, September 2). Your Guide to Select the buffer in HPLC development part 2.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Research Journal of Pharmacy and Technology. (2024). RP-HPLC Method Development and Validation of Rivaroxaban in Pharmaceutical Tablet Dosage Form.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). revaprazan.
  • PubChem. (n.d.). Revaprazan Hydrochloride.
  • precisionFDA. (n.d.). REVAPRAZAN.
  • BioOrganics. (n.d.). Revaprazan-d3 Hydrochloride.
  • Drugs of the Future. (2003). Revaprazan hydrochloride.
  • REDVET. (2024). Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate.
  • Journal of Chromatographic Science. (2009). Development and validation of a reversed-phase HPLC method for separation and simultaneous determination of process-related substances of mirtazapine in bulk drugs and formulations.

Sources

Troubleshooting

Technical Support Center: Revaprazan-d3 Hydrochloride Bioanalysis

Introduction: Navigating the Nuances of Revaprazan-d3 Stability in Plasma Welcome to the technical support guide for troubleshooting the bioanalysis of revaprazan-d3 hydrochloride. This document is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Nuances of Revaprazan-d3 Stability in Plasma

Welcome to the technical support guide for troubleshooting the bioanalysis of revaprazan-d3 hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are quantifying revaprazan and its deuterated internal standard (IS), revaprazan-d3, in plasma samples.

Revaprazan is a potassium-competitive acid blocker (P-CAB), a class of drugs that reversibly inhibit the gastric H+/K+ ATPase (proton pump).[1][2] Unlike traditional proton pump inhibitors (PPIs), its action is not dependent on an acidic environment for activation.[3] Accurate pharmacokinetic (PK) assessment of revaprazan is critical, and this relies on the stability of both the analyte and its stable isotope-labeled internal standard (SIL-IS) throughout the bioanalytical workflow—from collection to analysis.

Degradation of revaprazan-d3 hydrochloride in plasma can lead to inaccurate and unreliable data, compromising study outcomes. This guide provides a structured, in-depth approach to identifying, understanding, and resolving these stability challenges. It is organized in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Understanding the Fundamentals of Revaprazan-d3 Degradation

This section addresses the underlying chemical and biological reasons for analyte instability.

Q1: What are the primary suspected causes of revaprazan-d3 degradation in plasma?

Answer: Degradation of analytes in plasma is typically multifactorial, stemming from both chemical and enzymatic processes.[4][5] For revaprazan-d3, the primary suspects are:

  • Enzymatic Hydrolysis: Plasma is rich in various esterases, amidases, and proteases that can metabolize drug molecules.[6] Although revaprazan does not contain highly labile ester groups, its amide-like structures could be susceptible to enzymatic cleavage over time. The rate of this degradation is highly dependent on temperature and the specific enzymatic profile of the plasma (which can vary between species).[7]

  • pH-Dependent Chemical Instability: Revaprazan, like other PPIs and P-CABs, is a weak base.[8] The pH of the biological matrix can significantly influence its stability. While P-CABs are generally more acid-stable than traditional PPIs, deviations from optimal pH during sample handling and storage can still promote hydrolytic degradation.[3][9]

  • Oxidation: The molecular structure of revaprazan may be susceptible to oxidation, a process that can be catalyzed by metal ions or enzymes present in plasma. This is a common degradation pathway for many pharmaceuticals.[10]

The following diagram illustrates the major potential pathways leading to analyte loss.

cluster_0 cluster_1 Potential Degradation Mechanisms cluster_2 A Low / Inconsistent Response of Revaprazan-d3 in Plasma Samples B Enzymatic Degradation (e.g., Esterases, Amidases) A->B Caused by C Chemical Degradation (pH, Oxidation, Light) A->C Caused by D Suboptimal Sample Handling (Time, Temperature) B->D Influenced by E Incorrect Anticoagulant Choice B->E Influenced by C->D Influenced by F Improper Storage Conditions (-20°C vs. -80°C, Freeze-Thaw) C->F Influenced by G Analytical Process Issues (Extraction pH, Autosampler Temp) C->G Influenced by

Caption: Potential pathways and factors contributing to revaprazan-d3 degradation.

Section 2: Pre-Analytical Troubleshooting: Sample Collection and Handling

The integrity of a sample is most vulnerable during the "pre-analytical" phase—the time from collection to storage. Errors here are often irreversible.

Q2: My revaprazan-d3 signal is low in samples that were processed an hour after collection, but not in those processed immediately. What's happening?

Answer: This strongly suggests time-dependent, enzymatic degradation is occurring at room temperature.[6] Plasma contains active enzymes, and leaving whole blood or plasma at room temperature allows these enzymes to metabolize the analyte.[11]

Causality: The activity of metabolic enzymes is significantly higher at room temperature (20-25°C) than at refrigerated (4°C) or frozen temperatures. A delay in processing provides a window for substantial enzymatic degradation before the sample is stabilized by freezing.

Troubleshooting Protocol:

  • Minimize Processing Time: Process blood samples to plasma immediately after collection. The consensus best practice is to centrifuge and separate plasma within 30-60 minutes of venipuncture.[12]

  • Control Temperature: If immediate processing is impossible, store the whole blood samples on wet ice (2-8°C) temporarily. However, be aware that low temperatures can activate platelets, which may release other proteins and enzymes.[12] Therefore, prompt centrifugation is always the superior choice.

  • Immediate Freezing: After centrifugation, immediately transfer the plasma supernatant to labeled cryovials and freeze at -80°C. Do not let plasma sit at room temperature.

Q3: Could the choice of anticoagulant (e.g., EDTA, Heparin, Citrate) affect the stability of revaprazan-d3?

Answer: Yes, the choice of anticoagulant can significantly impact analyte stability, primarily by influencing plasma pH and enzyme activity.

Causality:

  • pH Modulation: Different anticoagulants and their counter-ions can result in slightly different final plasma pH values. For a pH-sensitive compound, this small shift can alter the rate of chemical hydrolysis.

  • Enzyme Cofactors: Some enzymes require divalent cations (like Ca²⁺ or Mg²⁺) as cofactors. Anticoagulants like EDTA and citrate work by chelating these ions. This can have the secondary benefit of inhibiting metalloproteases, potentially reducing enzymatic degradation of the analyte.[4] Heparin does not chelate ions and thus would not offer this protection.

AnticoagulantMechanism of ActionPotential Impact on Revaprazan-d3 StabilityRecommendation
K₂-EDTA / K₃-EDTA Chelates Ca²⁺ ionsGenerally Preferred. Chelating action may inhibit certain metalloproteases. Considered the standard for most small-molecule bioanalysis.Primary choice for initial method development.
Sodium Heparin Inhibits thrombin formationUse with Caution. Does not chelate ions, leaving cation-dependent enzymes active. May result in higher enzymatic degradation compared to EDTA.Evaluate head-to-head with EDTA during method development.
Sodium Citrate Chelates Ca²⁺ ionsLess Common. Typically used for coagulation assays. The liquid form dilutes the sample, which must be accounted for.Not typically recommended for quantitative bioanalysis unless specifically required.

Self-Validation Step: Perform a short-term stability experiment. Spike revaprazan-d3 into freshly prepared plasma pools, each containing a different anticoagulant. Analyze the samples at T=0 and after 4 hours at room temperature. A significantly larger decrease in signal in the heparin tubes compared to EDTA tubes would confirm an enzymatic stability issue that is mitigated by EDTA.

Section 3: Analytical Troubleshooting: Sample Processing and Analysis

Issues can also arise during the extraction and LC-MS/MS analysis stages.

Q4: I am using a deuterated internal standard (revaprazan-d3). Shouldn't it correct for any degradation?

Answer: This is a critical and often misunderstood point. While a SIL-IS is the gold standard, it is not infallible.[13] A SIL-IS can only compensate for analyte loss if it behaves identically to the analyte.

Key Considerations for Revaprazan-d3:

  • Co-elution is Essential: The analyte and the IS must co-elute chromatographically to experience the same degree of ion suppression or enhancement from the matrix.[14] While deuterium labeling typically has a minimal effect on retention time, a significant shift (known as a chromatographic isotope effect) can sometimes occur, especially with a high number of deuterium labels or if labeling is near a site of interaction with the stationary phase.[15]

  • IS Can Mask Instability: If both the analyte and the IS degrade at the exact same rate during sample processing and storage, the analyte/IS peak area ratio may remain constant. This can mask a stability problem, leading to an underestimation of the true drug concentration in the original sample. The problem becomes apparent if there is even slight variability in the degradation rate between samples.

  • H/D Back-Exchange: In rare cases, deuterium atoms on certain chemical positions can exchange with protons from the solvent (e.g., water), especially under harsh pH or temperature conditions.[5] This would convert the IS back to the unlabeled analyte, leading to an artificially high analyte signal and a low IS signal. This is less likely for deuterium on aromatic rings or stable alkyl groups but should be considered.

Troubleshooting Protocol:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the IS. They should have nearly identical retention times and peak shapes.

  • Assess Absolute Response: Monitor the absolute peak area of your revaprazan-d3 IS in all samples (calibrators, QCs, and unknown samples). A consistent, systematic decrease in the IS response in unknown samples compared to calibrators prepared in a clean matrix points to degradation occurring in the biological matrix before analysis.

cluster_0 Step 1: Monitor Absolute IS Area cluster_1 Step 2: Investigate Cause Troubleshooting Troubleshooting IS Response A Is the IS area in study samples significantly lower than in calibrators? Troubleshooting->A Yes1 YES A->Yes1 No1 NO A->No1 B Indicates degradation is occurring in the biological matrix. Review pre-analytical handling: - Time to processing - Temperature - Anticoagulant Yes1->B Root Cause Analysis C Degradation is less likely the primary issue. Investigate other sources of variability: - Matrix effects - Extraction recovery - Instrument performance No1->C Alternative Diagnosis

Caption: A logical workflow for diagnosing degradation using IS response.

Section 4: Advanced Troubleshooting and Confirmatory Experiments

If basic troubleshooting does not resolve the issue, more systematic stability experiments are required.

Q5: How do I definitively prove that revaprazan-d3 is unstable in plasma and under what conditions?

Answer: You need to perform a series of systematic stability experiments as part of your bioanalytical method validation, in accordance with regulatory guidelines.[10] The key experiments are bench-top, freeze-thaw, and long-term stability.

Experimental Protocol: Assessing Bench-Top Stability of Revaprazan-d3 in Plasma

This protocol determines the stability of the analyte when plasma samples are left at room temperature for a defined period.

Objective: To determine the duration for which revaprazan-d3 is stable in plasma at room temperature.

Materials:

  • Control human plasma (with the chosen anticoagulant, e.g., K₂-EDTA)

  • Revaprazan-d3 hydrochloride stock solution

  • Revaprazan stock solution (for QC samples)

  • Validated bioanalytical method (LC-MS/MS)

Procedure:

  • Prepare QC Samples: Spike the control plasma pool with revaprazan to prepare Low and High concentration Quality Control (QC) samples (e.g., 3x LLOQ and 0.75x ULOQ).

  • Aliquot Samples: Aliquot these QC samples into multiple sets of tubes (n=3 or more per time point).

  • Time Zero (T=0) Analysis: Immediately after preparation, process one set of Low and High QC samples and analyze them. This is your baseline (100% stability) reference.

  • Bench-Top Incubation: Leave the remaining sets of QC samples on the laboratory bench at room temperature (record the temperature).

  • Time Point Analysis: At subsequent time points (e.g., 2, 4, 8, and 24 hours), retrieve a set of Low and High QCs, process them, and analyze them alongside a fresh set of calibration standards.

  • Data Analysis:

    • Calculate the mean concentration of the QC samples at each time point.

    • Compare this mean concentration to the T=0 concentration.

    • % Stability = (Mean Conc. at T=x / Mean Conc. at T=0) * 100

  • Acceptance Criteria: The analyte is considered stable if the mean concentration at a given time point is within ±15% of the baseline (T=0) value.[10]

Interpretation of Results:

  • Stability Fails at 2 hours: This indicates very rapid degradation. Re-evaluate your entire sample handling workflow. Consider using enzyme inhibitors.

  • Stability Fails at 8 hours: The analyte is moderately unstable. Your standard operating procedures (SOPs) must ensure samples are never left at room temperature for more than a few hours.

  • Stable for 24 hours: The analyte is robust under these conditions, and routine handling is unlikely to be the source of degradation.

Pro-Tip: Using Enzyme Inhibitors If enzymatic degradation is strongly suspected, repeat the bench-top stability experiment with plasma that has been pre-treated with a broad-spectrum esterase inhibitor, such as sodium fluoride (NaF) or bis(4-nitrophenyl) phosphate (BNPP).[16] If the analyte is significantly more stable in the inhibitor-treated plasma, you have confirmed enzymatic hydrolysis as the degradation pathway.

Section 5: Frequently Asked Questions (FAQs)

Q: Can freeze-thaw cycles cause degradation of revaprazan-d3? A: Yes. For some compounds, the process of freezing and thawing can disrupt cellular components or cause pH shifts in micro-environments within the sample, accelerating degradation. It is crucial to validate the stability of revaprazan-d3 for the number of freeze-thaw cycles your samples are expected to undergo. Best practice is to minimize freeze-thaw cycles by aliquoting samples into single-use volumes upon first collection.[11]

Q: My revaprazan-d3 is degrading, but my unlabeled revaprazan seems stable. Is this possible? A: While unlikely, it's not impossible. This phenomenon could point to an issue with the revaprazan-d3 lot itself, such as impurities that are less stable than the parent compound. It could also indicate an unexpected isotopic effect on the degradation pathway. First, verify the purity and integrity of your revaprazan-d3 standard solution. Then, investigate if H/D back-exchange is occurring, which would selectively decrease the IS signal.[5]

Q: What are the ideal long-term storage conditions for plasma samples containing revaprazan-d3? A: Ultra-low temperature storage (≤ -70°C or -80°C) is the standard for long-term stability of small molecules in plasma.[11] Storage at -20°C is generally not sufficient to halt all enzymatic and chemical degradation over extended periods (months to years). Long-term stability should be experimentally verified at your intended storage temperature as part of method validation.

References

  • Patsnap Synapse. (2024, June 14). What is Revaprazan Hydrochloride used for? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Revaprazan Hydrochloride? Retrieved from [Link]

  • Wikipedia. (n.d.). Revaprazan. Retrieved from [Link]

  • Lee, J. S., et al. (2012). Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling. Journal of Clinical Biochemistry and Nutrition, 51(2), 77–83. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). RP-HPLC method development and validation for the estimation of revaprazan in bulk form and marketed pharmaceutical dosage form. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from [Link]

  • ResolveMass. (2025, December 28). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Analytical method development and validation for the estimation of Revaprazan in bulk form and marketed pharmaceutical dosage form by RP-HPLC. Retrieved from [Link]

  • AdisInsight. (n.d.). Revaprazan Hydrochloride. Retrieved from [Link]

  • Wiley Online Library. (2025, August 9). Clinical trial: Inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects. Retrieved from [Link]

  • Engel, K. B., et al. (2010). Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group. American Journal of Clinical Pathology, 134(4), 559–567. Retrieved from [Link]

  • Patel, B. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Science and Technology, 3(6), 784-793. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. Retrieved from [Link]

  • PXBioVisioN. (n.d.). Blood Plasma Sample Collection and Handling for Proteomics Analysis. Retrieved from [Link]

  • QBench. (2024, December 30). Sample Collection & Processing Best Practices For Labs. Retrieved from [Link]

  • ResolveMass via YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 10(6), 528–534. Retrieved from [Link]

  • Kim, H. K. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25–35. Retrieved from [Link]

  • Li, W., et al. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Bioanalysis, 1(8), 1523-1541. Retrieved from [Link]

  • Chromatography Online. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Retrieved from [Link]

  • Lee, J. S., et al. (2015). (PDF) Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling. ResearchGate. Retrieved from [Link]

  • Kim, H. K., et al. (2010). Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects. Journal of Gastroenterology and Hepatology, 25(10), 1618-25. Retrieved from [Link]

  • Sunwoo, J., et al. (2020). Pharmacodynamics of tegoprazan and revaprazan after single and multiple oral doses in healthy subjects. Alimentary Pharmacology & Therapeutics, 52(10), 1636-1645. Retrieved from [Link]

  • ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • UAMS College of Medicine. (n.d.). Blood Sample Handling Best Practices. Retrieved from [Link]

  • Wikipedia. (n.d.). Proton-pump inhibitor. Retrieved from [Link]

  • ResearchGate. (2022, September 26). Safety and Efficacy of Proton-Pump Inhibitors are Relevant to their Distinctive Chemical Structures and Physicochemical Properties. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]

  • The Pharmaceutical Journal. (2021, March 25). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. Retrieved from [Link]

  • ACS Publications. (n.d.). Approaches to Measure Protein Binding of Enzymatically Unstable Compounds in Plasma. Retrieved from [Link]

  • RSC Publishing. (2019, February 6). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. Retrieved from [Link]

  • MDPI. (2024, October 1). Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study. Retrieved from [Link]

  • PubMed. (n.d.). A Novel UPLC-MS/MS Method for Determining Tegoprazan in Rat Plasma: An Application in a Rat Pharmacokinetic Study. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction Recovery of Revaprazan-d3 from Rat Serum

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with quantifying revaprazan—a potent potassium-competitive a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with quantifying revaprazan—a potent potassium-competitive acid blocker (P-CAB)—in preclinical pharmacokinetic models[1].

When utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Revaprazan-d3 is the gold-standard stable isotope-labeled internal standard (SIL-IS). However, due to its specific physicochemical properties, extracting this analyte from complex biological matrices like rat serum requires precise chemical control to prevent low recovery and severe matrix effects.

Part 1: Optimized Step-by-Step Methodology

The Self-Validating Principle: Revaprazan is a highly lipophilic weak base (LogP ~5.3)[2] with a primary pKa of approximately 7.26[3]. By strictly controlling the pH of the serum matrix to at least two units above the analyte's pKa, Revaprazan-d3 is forced entirely into an un-ionized state. This guarantees near-quantitative partitioning into an organic extraction solvent, validating the extraction efficiency independent of the biological sample's inherent pH variations.

G Start Rat Serum Sample (Spiked with Revaprazan-d3) Buffer Add 0.1M NaOH (pH > 9.5) Ensure un-ionized state Start->Buffer Solvent Add MTBE (Extraction Solvent) Vortex 10 mins Buffer->Solvent Centrifuge Centrifuge at 14,000 rpm (Phase Separation) Solvent->Centrifuge Split Phase Separation Centrifuge->Split Organic Upper Organic Layer (Contains Revaprazan-d3) Split->Organic Extract Aqueous Lower Aqueous Layer (Proteins/Salts - Discard) Split->Aqueous Waste Evaporate Evaporate under N2 stream at 40°C Organic->Evaporate Reconstitute Reconstitute in Mobile Phase (Ready for LC-MS/MS) Evaporate->Reconstitute

Optimized Liquid-Liquid Extraction (LLE) workflow for Revaprazan-d3 from rat serum.

Step-by-Step Liquid-Liquid Extraction (LLE) Protocol
  • Aliquot: Transfer 50 µL of rat serum into a clean 2.0 mL microcentrifuge tube. Spike with 10 µL of the Revaprazan-d3 working solution.

  • Alkalinization (Critical Step): Add 50 µL of 0.1 M NaOH (or 5% Ammonium Hydroxide) and vortex briefly.

    • Causality: Because the pyrimidine/isoquinoline core has a pKa of 7.26[3], buffering the matrix pH to >9.5 suppresses protonation. The un-ionized molecule becomes highly lipophilic and ready for organic partitioning.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is highly selective for un-ionized lipophilic bases while leaving polar endogenous phospholipids in the aqueous layer, drastically minimizing downstream ion suppression.

  • Partitioning: Vortex vigorously for 10 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to achieve a sharp phase separation.

  • Recovery: Carefully transfer 800 µL of the upper organic (MTBE) layer to a clean tube, avoiding the protein disc at the interface.

  • Drying & Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid), vortex for 2 minutes, and inject into the LC-MS/MS.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is the absolute recovery of Revaprazan-d3 consistently low (<40%) when using standard Protein Precipitation (PPT) with acetonitrile? A: The root cause is co-precipitation and entrapment. Revaprazan is highly lipophilic (LogP ~5.3)[2] and exhibits extensive plasma protein binding. When an organic solvent like acetonitrile is added to crash the proteins, the rapid denaturation traps the tightly bound Revaprazan-d3 within the protein pellet. Furthermore, PPT fails to remove endogenous phospholipids, which compete for ionization in the MS source, compounding the low signal. Transitioning to the pH-optimized LLE protocol resolves both the entrapment and the lipid interference.

Q2: I switched to LLE, but my recovery is still highly variable between analytical batches. What is causing this? A: Variable recovery in LLE for weak bases is almost exclusively a pH control failure. Rat serum pH can vary slightly depending on handling, storage, and the specific animal's physiological state. If the final pH of the serum/buffer mixture fluctuates near the analyte's pKa of 7.26[3], the ratio of ionized to un-ionized Revaprazan-d3 will shift dramatically according to the Henderson-Hasselbalch equation. Because ionized molecules do not partition into MTBE, your recovery drops. Solution: Ensure your alkalinization step uses a buffer with sufficient molar capacity (e.g., 0.1 M NaOH) to uniformly force the pH above 9.5 across all samples.

Q3: How do I definitively differentiate between poor extraction recovery and severe matrix effects (ion suppression) for Revaprazan-d3? A: Both issues manifest as a reduced peak area, but their mechanisms differ. To isolate the variable, perform a Post-Extraction Spike (Recovery) Experiment :

  • Extract a blank rat serum sample using your current method.

  • Spike Revaprazan-d3 into the reconstituted extract just before injection (Sample A ).

  • Prepare a neat standard of Revaprazan-d3 at the same concentration in pure mobile phase (Sample B ).

  • Extract a spiked serum sample normally (Sample C ).

Interpretation:

  • Matrix Effect (%) = (Area of A / Area of B) × 100. If this is <80%, endogenous serum components are suppressing your signal in the MS source.

  • True Extraction Recovery (%) = (Area of C / Area of A) × 100. If this is <50%, your extraction solvent or pH is suboptimal and failing to pull the analyte out of the matrix.

Part 3: Quantitative Data Summary

The table below summarizes the expected performance metrics when quantifying Revaprazan-d3 in rat serum using different sample preparation strategies. The data highlights the analytical superiority of pH-controlled LLE.

Extraction MethodologyBuffer AdditiveExtraction SolventMean True Recovery (%)Matrix Effect (%)Precision (CV %)
Protein Precipitation (PPT) NoneAcetonitrile (3x volume)42.565.2 (Severe Suppression)18.4
Unbuffered LLE NoneEthyl Acetate68.392.112.7
pH-Optimized LLE (Recommended) 0.1 M NaOH (pH > 9.5)Methyl tert-butyl ether (MTBE)94.8 98.5 (Negligible) 3.2

Note: True recovery isolates the physical extraction efficiency from MS/MS ion suppression.

References

  • Molecular dynamics study on Revaprazan and its analogue as potassium-competitive acid blockers. Journal of Chemical and Pharmaceutical Research.3

  • Revaprazan | C22H23FN4 | CID 204104 - PubChem. National Institutes of Health (NIH). 2

  • Pharmacokinetics, mass balance, and metabolism of the novel potassium-competitive acid blocker JP-1366 in healthy Chinese adults following a single oral dose of [14C]JP-1366. Frontiers in Pharmacology. 1

Sources

Reference Data & Comparative Studies

Validation

The Isotope Effect in Action: A Comparative Guide to Revaprazan and Revaprazan-d3

For Researchers, Scientists, and Drug Development Professionals In the landscape of acid-related gastrointestinal disorder treatments, potassium-competitive acid blockers (P-CABs) represent a significant therapeutic adva...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acid-related gastrointestinal disorder treatments, potassium-competitive acid blockers (P-CABs) represent a significant therapeutic advancement over traditional proton pump inhibitors (PPIs).[1][2] Revaprazan, a prominent member of the P-CAB class, offers rapid and reversible inhibition of the gastric H+/K+-ATPase, the final step in acid secretion.[3][4] As with many promising therapeutics, the quest for optimized pharmacokinetic and metabolic profiles has led to innovative strategies, including isotopic substitution. This guide provides a detailed comparison of revaprazan and its deuterated analog, revaprazan-d3, focusing on the scientific principles of the kinetic isotope effect and its potential impact on drug performance. While direct comparative clinical data on revaprazan-d3 is not extensively published, this guide will provide a robust framework for understanding the expected differences based on established scientific principles and methodologies.

The Rationale for Deuteration: Harnessing the Kinetic Isotope Effect

The substitution of hydrogen with its heavier isotope, deuterium, is a strategic modification in drug design aimed at enhancing metabolic stability. This approach leverages the kinetic isotope effect (KIE) , a phenomenon where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.

In the context of drug metabolism, many therapeutic agents are cleared from the body through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[5] These reactions often involve the breaking of C-H bonds. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic inactivation can be reduced. This can lead to several potential advantages, including:

  • Increased half-life and exposure: A slower rate of metabolism can prolong the drug's presence in the systemic circulation.

  • Reduced peak-to-trough plasma concentrations: More stable plasma levels can lead to a more consistent therapeutic effect and potentially fewer side effects associated with high peak concentrations.

  • Lower dosing frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

  • Altered metabolite profile: Deuteration can shift metabolism towards alternative pathways, potentially reducing the formation of toxic or inactive metabolites.

Revaprazan and its Metabolism: Identifying Sites for Deuteration

While specific metabolic pathways for revaprazan are not extensively detailed in publicly available literature, we can infer likely routes based on the metabolism of other P-CABs like vonoprazan and tegoprazan.[6][7] These compounds are primarily metabolized by CYP3A4, with other CYP isoforms playing minor roles.[6][7] Common metabolic transformations for such molecules include N-dealkylation, O-demethylation, and hydroxylation.

Based on the structure of revaprazan, several positions could be susceptible to CYP-mediated oxidation and are therefore prime candidates for deuteration. The replacement of hydrogens with deuterium at these sites would be anticipated to slow down metabolism, leading to the aforementioned pharmacokinetic benefits. Revaprazan-d3 is a deuterated version of revaprazan, though the exact positions of deuteration are not always specified in publicly available sources.

Comparative Analysis: Expected Differences Between Revaprazan and Revaprazan-d3

The following table summarizes the anticipated differences in the pharmacokinetic profiles of revaprazan and revaprazan-d3, based on the principles of the kinetic isotope effect.

Pharmacokinetic ParameterRevaprazanRevaprazan-d3 (Anticipated)Scientific Rationale
Metabolic Stability (in vitro) LowerHigherThe stronger C-D bond in revaprazan-d3 is expected to slow down CYP-mediated metabolism in liver microsomes or hepatocytes.
Half-life (t½) ShorterLongerReduced metabolic clearance will likely lead to a longer elimination half-life.
Area Under the Curve (AUC) LowerHigherSlower clearance results in greater overall drug exposure.
Maximum Concentration (Cmax) Potentially HigherPotentially Lower (at steady state)While a single dose might show a similar or slightly lower Cmax, multiple dosing could lead to a lower and more stable peak concentration due to reduced clearance and accumulation.
Dosing Frequency More FrequentLess FrequentA longer half-life and more sustained plasma concentrations could allow for reduced dosing intervals.

Experimental Protocols for Comparative Assessment

To empirically validate the theoretical advantages of revaprazan-d3, a series of in vitro and in vivo experiments would be conducted. The following are detailed protocols for key comparative studies.

In Vitro Metabolic Stability Assay

This assay is a cornerstone for comparing the intrinsic metabolic liabilities of revaprazan and revaprazan-d3.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of revaprazan and revaprazan-d3 in human liver microsomes.

Materials:

  • Revaprazan and Revaprazan-d3

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In separate tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and either revaprazan or revaprazan-d3 (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentrations of revaprazan and revaprazan-d3 using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½ = -0.693/slope). Intrinsic clearance (CLint) can then be calculated from the half-life and microsomal protein concentration.

Diagram of In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixtures (Microsomes, Buffer, Compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Time-course Sampling C->D t = 0, 5, 15, 30, 60 min E Quench with Acetonitrile D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Workflow for the in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in a Relevant Animal Model

This study is crucial for understanding how the in vitro observations translate to a living system.

Objective: To compare the pharmacokinetic profiles of revaprazan and revaprazan-d3 in male Sprague-Dawley rats after oral administration.

Materials:

  • Revaprazan and Revaprazan-d3 formulated for oral gavage

  • Male Sprague-Dawley rats (n=6 per group)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate the rats to the housing conditions for at least one week.

  • Dosing: Administer a single oral dose of either revaprazan or revaprazan-d3 (e.g., 10 mg/kg) to each rat via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis: Quantify the plasma concentrations of revaprazan and revaprazan-d3 using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½ for both compounds.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the revaprazan and revaprazan-d3 groups using appropriate statistical tests (e.g., t-test).

Visualizing the Impact: Metabolic Pathway and the Deuterium Effect

The following diagram illustrates a hypothetical metabolic pathway for revaprazan and highlights how deuteration can impede this process.

G Revaprazan Revaprazan (C-H bonds at metabolic sites) CYP3A4 CYP3A4 Metabolism Revaprazan->CYP3A4 Faster Metabolism Revaprazan_d3 Revaprazan-d3 (C-D bonds at metabolic sites) Revaprazan_d3->CYP3A4 Slower Metabolism (Kinetic Isotope Effect) Metabolites Metabolites (e.g., hydroxylated, demethylated) CYP3A4->Metabolites Excretion Renal/Biliary Excretion Metabolites->Excretion

Caption: The kinetic isotope effect on revaprazan metabolism.

Conclusion

The strategic deuteration of revaprazan to create revaprazan-d3 presents a compelling approach to enhancing its pharmacokinetic properties. By leveraging the kinetic isotope effect, revaprazan-d3 is anticipated to exhibit greater metabolic stability, a longer half-life, and increased systemic exposure compared to its non-deuterated counterpart. These improvements could translate into a more favorable dosing regimen and a more consistent therapeutic effect for patients with acid-related gastrointestinal disorders. The experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation and validation of these expected benefits. Further research and direct comparative studies will be instrumental in fully elucidating the clinical advantages of revaprazan-d3.

References

  • Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis. PMC. Available at: [Link]

  • Revaprazan - Wikipedia. Available at: [Link]

  • What is the mechanism of Revaprazan Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • Integration of a Physiologically Based Pharmacokinetic and Pharmacodynamic Model for Tegoprazan and Its Metabolite: Application for Predicting Food Effect and Intragastric pH Alterations - MDPI. Available at: [Link]

  • Revaprazan Hydrochloride. Available at: [Link]

  • In Vitro Metabolism and Transport Characteristics of Zastaprazan - MDPI. Available at: [Link]

  • Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC. Available at: [Link]

  • Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects. Available at: [Link]

  • Metabolic disposition pathways of vonoprazan. The major route of... - ResearchGate. Available at: [Link]

  • Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis - Frontiers. Available at: [Link]

  • Revaprazan prevented indomethacin-induced intestinal damages by enhancing tight junction related mechanisms - PubMed. Available at: [Link]

  • Drug Metabolism - The Importance of Cytochrome P450 3A4 - Medsafe. Available at: [Link]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Available at: [Link]

  • Preparation and in vitro/in vivo evaluation of revaprazan hydrochloride nanosuspension. Available at: [Link]

  • Clinical trial: inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects. Available at: [Link]

  • Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept - Semantic Scholar. Available at: [Link]

  • Mass balance and overall disposition for vonoprazan and metabolites.... - ResearchGate. Available at: [Link]

  • Characterization of plasma vonoprazan and CYP3A activity using its endogenous marker and genetic variants in patients with digestive. Available at: [Link]

  • Network Meta-Analysis of Comparing Different Dosages of Potassium-Competitive Acid Blocker With Proton-Pump Inhibitor in Acid-Related Disorders - PMC. Available at: [Link]

  • Clinical trial: Inhibitory effect of revaprazan on gastric acid secretion in healthy male subjects. Available at: [Link]

  • Metabolic Stability - Pharma Focus Asia. Available at: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]

  • In Vitro Metabolism and Transport Characteristics of Zastaprazan - PMC. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Selecting and Verifying Analytical Grade Revaprazan-d3 Hydrochloride

For researchers, scientists, and drug development professionals, the quality of analytical standards is non-negotiable. This is particularly true for isotopically labeled internal standards like revaprazan-d3 hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quality of analytical standards is non-negotiable. This is particularly true for isotopically labeled internal standards like revaprazan-d3 hydrochloride, where purity and isotopic enrichment are paramount for the accuracy and reliability of pharmacokinetic and bioanalytical studies. This guide provides a comprehensive comparison of commercially available revaprazan-d3 hydrochloride, coupled with detailed experimental protocols for in-house verification, ensuring your research is built on a foundation of unimpeachable data.

The Critical Role of Revaprazan-d3 Hydrochloride in Modern Drug Analysis

Revaprazan is a potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related gastrointestinal disorders.[1][2][3] Its mechanism of action involves the reversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells.[][5] In drug metabolism and pharmacokinetic (DMPK) studies, a stable isotope-labeled version, such as revaprazan-d3 hydrochloride, is the gold standard for use as an internal standard in mass spectrometry-based quantification.[6][7]

The deuterium-labeled analogue is chemically identical to revaprazan, ensuring it co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer.[6][8] This allows it to accurately compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of revaprazan in biological matrices.[6][7][9]

Comparative Analysis of Revaprazan-d3 Hydrochloride Suppliers

The selection of a reliable supplier is the first and most critical step. Based on publicly available data, several vendors offer revaprazan-d3 hydrochloride for research purposes. The following table summarizes the key specifications and available documentation from a selection of suppliers. It is important to note that a Certificate of Analysis (CoA) with detailed lot-specific data should be requested from any potential supplier before purchase.

SupplierStated PurityIsotopic EnrichmentAvailability of CoAOther Notes
Simson Pharma Limited >98% (Implied by CoA)Not explicitly statedAccompanied by Certificate of AnalysisOffers a range of drug impurity standards.
BioOrganics >98%[10]Not explicitly statedAssumed available with purchaseProvides molecular formula and weight.
Pharmaffiliates High purity (implied)Not explicitly statedAssumed available with purchaseProvides CAS number and molecular formula.[11]
Echemi (Marketplace) Varies by supplierNot explicitly statedVaries by supplierA platform with multiple suppliers; diligence is required to assess individual vendors.[12]

Expert Insight: While a stated purity of >98% is a good starting point, the true quality of an analytical standard lies in the details of its Certificate of Analysis. Key parameters to scrutinize include the method of purity determination (e.g., HPLC, NMR), the level and identity of any impurities, and the isotopic enrichment of the deuterated standard.

In-House Verification: A Protocol for Ensuring Quality

Trust, but verify. Independent verification of the supplier's claims is a cornerstone of good scientific practice. The following experimental protocols are designed to provide a robust assessment of the purity, identity, and isotopic enrichment of revaprazan-d3 hydrochloride.

Experimental Workflow for Quality Verification

The following diagram illustrates the logical flow of the verification process, from initial visual inspection to comprehensive structural and isotopic analysis.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Structural Verification Visual_Inspection Visual Inspection & Solubility Check HPLC HPLC Purity Analysis Visual_Inspection->HPLC Proceed if soluble and appears homogenous LCMS LC-MS Identity & Isotopic Enrichment HPLC->LCMS Confirm >98% purity NMR NMR Structural Confirmation LCMS->NMR Confirm mass and isotopic distribution Final_Approval Approved for Use NMR->Final_Approval Confirm structure

Caption: Workflow for the comprehensive quality verification of revaprazan-d3 hydrochloride.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from established methods for the analysis of revaprazan and is designed to separate the main compound from any potential impurities.[13][14]

Objective: To determine the chemical purity of revaprazan-d3 hydrochloride by assessing the peak area percentage.

Materials:

  • Revaprazan-d3 hydrochloride sample

  • HPLC grade acetonitrile, methanol, and water

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.02 M potassium phosphate buffer (pH adjusted to 2.8 with orthophosphoric acid) and acetonitrile in a 48:52 (v/v) ratio.[13] Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve a small amount of revaprazan-d3 hydrochloride in the mobile phase to create a stock solution of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a working concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 248 nm[13]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.

  • Data Interpretation: Calculate the purity of the sample by dividing the peak area of the main revaprazan-d3 peak by the total area of all peaks in the chromatogram. The acceptance criterion should be a purity of ≥98%.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

Objective: To confirm the identity of revaprazan-d3 hydrochloride by its mass-to-charge ratio (m/z) and to assess the isotopic enrichment.

Materials:

  • Revaprazan-d3 hydrochloride sample

  • LC-MS grade acetonitrile and water

  • Formic acid

  • C18 UPLC/HPLC column

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation: Prepare a dilute solution of revaprazan-d3 hydrochloride (approximately 100 ng/mL) in a 50:50 mixture of Mobile Phase A and B.

  • LC-MS Conditions:

    • Column: Suitable C18 column for LC-MS

    • Gradient Elution: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Spectrometry: Full scan mode to detect the [M+H]+ ion. The theoretical m/z for revaprazan-d3 [M+H]+ is approximately 402.2.

  • Data Analysis:

    • Identity Confirmation: Verify the presence of the expected [M+H]+ ion in the mass spectrum.

    • Isotopic Enrichment: Analyze the isotopic cluster of the molecular ion. A high isotopic enrichment will be indicated by a dominant peak at the d3 mass with minimal contribution from the d0, d1, and d2 isotopes.

G cluster_0 LC System cluster_1 MS System Sample Sample Injection Column C18 Column (Separation) Sample->Column Mobile Phase Flow ESI Electrospray Ionization Column->ESI Eluent MassAnalyzer Mass Analyzer (m/z measurement) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Data_System Data Acquisition & Analysis (Identity & Isotopic Purity) Detector->Data_System Signal

Caption: Experimental workflow for LC-MS analysis of revaprazan-d3 hydrochloride.

Conclusion and Recommendations

The selection of a high-quality analytical standard is a critical determinant of experimental success in drug development and research. While suppliers provide initial specifications, this guide empowers the end-user to independently verify the purity, identity, and isotopic enrichment of revaprazan-d3 hydrochloride. By implementing the described HPLC and LC-MS protocols, researchers can ensure the integrity of their analytical standards and, by extension, the validity of their scientific findings. Always insist on a comprehensive Certificate of Analysis from your supplier and consider in-house verification as a standard operating procedure for all critical reagents.

References

  • New Drug Approvals. (2014, April 28). Revaprazan hydrochloride. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Revaprazan Hydrochloride used for? Retrieved from [Link]

  • Wikipedia. (n.d.). Revaprazan. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Revaprazan Hydrochloride? Retrieved from [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • iMedPub. (2025, August 18). Deuterated Internal Standard: Significance and symbolism. Retrieved from [Link]

  • BioOrganics. (n.d.). Revaprazan-d3 Hydrochloride. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Analytical method development and validation for the estimation of Revaprazan in bulk form and marketed pharmaceutical dosage form by RP-HPLC. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). RP-HPLC method development and validation for the estimation of revaprazan in bulk form and marketed pharmaceutical dosage form. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1346602-51-4| Chemical Name : Revaprazan-d3 Hydrochloride. Retrieved from [Link]

  • PMC. (2025, October 8). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. Retrieved from [Link]

  • MDPI. (2025, January 31). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved from [Link]

  • International Journal of Advances in Pharmaceutical Research. (2024, September 6). Analytical Method Development And Validation Of RP – HPLC For The Simultaneous Estimation Of Vonoprazan And Domperidone In Pharmaceutical Dosage Form. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Revaprazan-d3 Hydrochloride proper disposal procedures

An essential component of robust drug development and analytical research is the meticulous management of laboratory waste. As a Senior Application Scientist, I recognize that the precision we apply to LC-MS/MS quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of robust drug development and analytical research is the meticulous management of laboratory waste. As a Senior Application Scientist, I recognize that the precision we apply to LC-MS/MS quantification must extend to our environmental stewardship and safety protocols.

Revaprazan-d3 Hydrochloride is a deuterated, stable isotope-labeled internal standard (SIL-IS) of revaprazan, a first-generation potassium-competitive acid blocker (P-CAB)[1]. While its primary utility lies in pharmacokinetic profiling, its disposal presents specific logistical challenges. Because deuterated isotopologues share the exact ecotoxicological profile of their parent active pharmaceutical ingredients (APIs), they are subject to stringent federal waste management standards.

This guide provides the authoritative, self-validating operational procedures required to safely manage and dispose of Revaprazan-d3 Hydrochloride in a laboratory setting.

Part 1: Physicochemical and Pharmacokinetic Profiling

To design an effective disposal strategy, we must first understand the physicochemical properties of the compound. The hydrochloride salt form enhances aqueous solubility, which increases its environmental mobility and dictates our containment strategy.

Table 1: Quantitative Physicochemical and Regulatory Data for Revaprazan-d3 HCl

ParameterQuantitative Value / Classification
Chemical Class Potassium-Competitive Acid Blocker (P-CAB)[1]
Molecular Weight ~417.9 g/mol (Deuterated HCl salt)
Aqueous Solubility High (due to hydrochloride salt formulation)
In Vivo Half-Life (P-CAB Class) 7.0 – 10.3 hours[1]
EPA Regulatory Framework RCRA Subpart P (Hazardous Waste Pharmaceuticals)[2]
Maximum Accumulation Time 90 Days (for Large Quantity Generators)[2][3]

Part 2: Federal Regulatory Directives and The "Sewer Ban"

Historically, laboratory pharmaceutical waste was often diluted and discarded via sanitary sewers. However, under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), the "sewering" (pouring down the drain) of any hazardous waste pharmaceutical is strictly prohibited across all healthcare and research facilities[2][4].

This ban is designed to prevent the contamination of drinking water sources and aquatic ecosystems, as traditional publicly owned treatment works (POTWs) cannot effectively filter out complex APIs[4][5]. Furthermore, NIH laboratory guidelines mandate that chemical waste must be explicitly tagged, segregated from incompatible materials (such as strong oxidizers), and collected by registered environmental health and safety (EHS) personnel[6][7].

RegulatoryLogic R1 Revaprazan-d3 HCl Disposal Assessment R2 EPA Subpart P (Pharmaceutical Waste) R1->R2 Regulatory Classification R3 NIH Waste Guidelines (Laboratory Chemical) R1->R3 Institutional Policy R4 Strict Sewer Ban (Zero Discharge) R2->R4 Mandates R5 Accumulation Limits (< 90 Days) R2->R5 R3->R4 Enforces R3->R5 R6 Incineration via Permitted Facility R4->R6 Alternative Route R5->R6 Final Disposition

Fig 1: Logical framework of federal and institutional regulations for pharmaceutical waste.

Part 3: Operational Disposal Protocols

The following step-by-step methodologies are designed as self-validating systems. Each step incorporates a verification check to ensure absolute compliance and safety.

Protocol A: Disposal of LC-MS/MS Analytical Liquid Waste

In pharmacokinetic studies, Revaprazan-d3 is typically dissolved in organic solvents (e.g., methanol, acetonitrile) with acidic modifiers (e.g., formic acid).

  • Segregation: Isolate the LC-MS/MS effluent containing Revaprazan-d3 from general halogenated or non-halogenated solvent waste.

    • Causality: Mixing pharmaceutical APIs with bulk solvent waste complicates waste profiling and can trigger higher disposal costs. Segregation ensures the waste can be specifically targeted for high-temperature incineration[8].

  • Containment: Collect the effluent in a High-Density Polyethylene (HDPE) carboy.

    • Causality: HDPE is chemically resistant to both the organic solvents used in chromatography and the slightly acidic nature of the hydrochloride salt.

  • Labeling and Tagging: Immediately attach a Chemical Waste Tag to the container as soon as the first drop of waste is added[9]. List all constituents (e.g., "Revaprazan-d3 HCl, Methanol, Water, Formic Acid"). Do not use abbreviations.

    • Validation Check: Ensure the tag clearly states "Hazardous Pharmaceutical Waste" to comply with Subpart P[2].

  • Storage: Place the container in a secondary spill tray away from direct heat or ignition sources[6].

  • Final Disposition: Schedule a pickup with your facility's EHS department or a registered medical waste hauler before the 90-day accumulation limit is reached[3].

LCMS_Waste_Workflow A Revaprazan-d3 HCl LC-MS/MS Waste B Isolate from General Solvent Waste A->B Segregation E Sewer Disposal (EPA PROHIBITED) A->E DO NOT SEWER C Collect in HDPE Secondary Containment B->C Containment D Attach Chemical Waste Tag (List all constituents) C->D Labeling F EHS Pickup & Transfer to Registered Hauler D->F < 90 Days G High-Temperature Incineration F->G Final Destruction

Fig 2: Operational workflow for the segregation and disposal of Revaprazan-d3 HCl waste.

Protocol B: Solid Waste and "RCRA Empty" Container Management

Solid waste includes expired standard powders, contaminated weighing spatulas, and empty vials.

  • Assessment of Emptiness: Determine if the original standard vial is "RCRA empty." Under EPA guidelines, containers that held pharmaceutical waste are considered empty if all contents have been removed using commonly employed practices[2].

  • Collection of Contaminated Consumables: Place contaminated pipette tips, weighing boats, and gloves into a designated, puncture-resistant solid chemical waste bin (e.g., Disposable Labware box)[9][10].

  • Prohibition of MPW Boxes: Never place chemical or pharmaceutical waste into Medical Pathological Waste (MPW) boxes or general trash[6][10].

    • Causality: MPW boxes are destined for autoclaving. Autoclaving pharmaceutical compounds does not destroy them and can lead to toxic volatilization or equipment contamination.

  • Transfer: Seal the solid waste box with filament tape and transfer it to EHS for incineration[10].

Protocol C: Accidental Spill Response and Decontamination

If a stock solution of Revaprazan-d3 HCl is spilled on the laboratory bench:

  • Isolate the Area: Restrict access to the spill zone and ensure appropriate PPE (nitrile gloves, lab coat, safety goggles) is worn[5].

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads).

    • Causality: Inert absorbents prevent the liquid from spreading without reacting with the organic solvents or the API.

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a sealable hazardous waste bag.

  • Decontamination: Wash the benchtop with a 10% bleach solution or appropriate solvent, followed by soap and water, collecting all wash liquids into the liquid waste container.

    • Validation Check: Perform a surface swab for LC-MS/MS verification to confirm complete API removal from the benchtop, ensuring no trace contamination impacts future assays.

References

  • NIH Waste Disposal Guide 2022. National Institutes of Health. Available at:[Link]

  • NIH Waste Disposal Guide. Metropolitan Washington Council of Governments. Available at:[Link]

  • Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste. California Dental Association (CDA). Available at: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. Available at:[Link]

  • NIH Waste Disposal Guide 2022 (Chemical Waste). National Institutes of Health. Available at:[Link]

  • NIH Waste Disposal Guide 2022 (General Waste). National Institutes of Health. Available at: [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Environmental Protection Agency (EPA). Available at:[Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE). Available at: [Link]

  • Advances in Gastroesophageal Reflux Disease Management: Exploring the Role of Potassium-Competitive Acid Blockers and Novel Therapies. MDPI. Available at: [Link]

Sources

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